molecular formula C20H15NO4S B12160088 2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one

2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one

Cat. No.: B12160088
M. Wt: 365.4 g/mol
InChI Key: OLKBGVUTAOCHQH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one is a complex organic compound featuring a thiophene ring fused with an oxazinone ring, substituted with dimethoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted phenylacetylene, the thiophene ring can be formed through a cyclization reaction.

    Oxazinone Ring Formation: The thiophene derivative is then subjected to a reaction with an appropriate reagent, such as an isocyanate, to form the oxazinone ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it may interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects.

Industry

In industry, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-5-phenylthiophene: Lacks the oxazinone ring, making it less complex but potentially useful in similar applications.

    5-Phenylthiopheno[2,3-d]1,3-oxazin-4-one: Lacks the dimethoxyphenyl group, which may affect its reactivity and applications.

    2-(3,4-Dimethoxyphenyl)-1,3-oxazin-4-one:

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one is unique due to the combination of its structural features, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-phenylthieno[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C20H15NO4S/c1-23-15-9-8-13(10-16(15)24-2)18-21-19-17(20(22)25-18)14(11-26-19)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

OLKBGVUTAOCHQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O2)OC

Origin of Product

United States

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